D-Galactose

Description

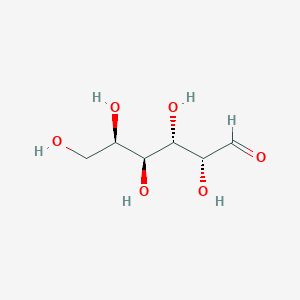

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-SVZMEOIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015860 |

Source

|

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] |

Source

|

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-28-0, 59-23-4 |

Source

|

| Record name | D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Biochemical Properties of D-Galactose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose, a C-4 epimer of glucose, is a naturally occurring aldohexose that serves as a vital monosaccharide in various biological processes.[1][2] It is a fundamental energy source and an essential structural component of glycolipids and glycoproteins, playing a crucial role in cellular recognition, signaling, and immune responses.[3] This technical guide provides a comprehensive overview of the core biochemical properties of this compound, with a focus on its metabolic pathways, key quantitative data, and detailed experimental protocols for its analysis, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is a white, crystalline solid with a sweet taste, though it is about 65% as sweet as sucrose.[2][4][5] It is highly soluble in water and exists in both open-chain and cyclic forms, with the cyclic pyranose form being predominant in aqueous solutions.[2][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [6][7][8] |

| Molar Mass | 180.16 g/mol | [5][6][7][8] |

| Melting Point | 168-170 °C | [2][9][10] |

| Solubility in Water | 650 g/L at 20 °C | [1][9] |

| IUPAC Name | (2R,3S,4S,5R,6)-2,3,4,5,6-Pentahydroxyhexanal | [4] |

| CAS Number | 59-23-4 | [1][6] |

Metabolic Pathways Involving this compound

The primary metabolic pathway for this compound catabolism in most organisms is the Leloir pathway, which converts this compound into glucose-1-phosphate, an intermediate of glycolysis.[11] Defects in the enzymes of this pathway lead to the genetic disorder galactosemia.[12]

The Leloir Pathway

The Leloir pathway consists of four key enzymatic steps:

-

Mutarotation: β-D-galactose is converted to its active form, α-D-galactose, by the enzyme galactose mutarotase (GALM).[11][13][14]

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate, consuming one molecule of ATP.[11][12][13]

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose by transferring a UMP group from UDP-glucose.[11][12][13]

-

Epimerization: UDP-galactose 4-epimerase (GALE) regenerates UDP-glucose from UDP-galactose, which can then be used in another round of the pathway.[11][12][13] The resulting glucose-1-phosphate is then converted to glucose-6-phosphate by phosphoglucomutase and can enter glycolysis.[11]

Alternative Metabolic Fates and Signaling Roles

In addition to the Leloir pathway, this compound can be metabolized through alternative routes such as the De Ley-Doudoroff pathway in some bacteria.[15] In mammals, high concentrations of this compound can be reduced to galactitol by aldose reductase, a process implicated in the pathogenesis of cataracts in individuals with galactosemia.

Furthermore, chronic exposure to high levels of this compound has been extensively used in research as a model for inducing accelerated aging (senescence) in various organisms. This is attributed to the accumulation of advanced glycation end-products (AGEs) and the induction of oxidative stress, which can activate signaling pathways related to inflammation and apoptosis, such as the Nrf2 and NAD+/Sirt1 pathways.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial in various research and clinical settings. Below are detailed methodologies for two common analytical techniques.

Enzymatic Assay for this compound Quantification

This protocol is based on the oxidation of this compound by galactose oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then measured in a coupled reaction with horseradish peroxidase (HRP) and a suitable chromogen.

Materials:

-

Galactose Oxidase (GOD)

-

Horseradish Peroxidase (HRP)

-

Colorimetric Substrate (e.g., o-tolidine or ABTS)

-

This compound standard solution

-

Assay Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 6.0)

-

Spectrophotometer or microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of this compound standards ranging from 0 to 100 µg/mL in the assay buffer.

-

Sample Preparation: Clarify biological samples (e.g., serum, cell lysates) by centrifugation or filtration. Deproteinization using Carrez reagents may be necessary for complex matrices like milk or food samples.[1][13] Dilute the samples in assay buffer to ensure the galactose concentration falls within the range of the standard curve.

-

Reaction Setup: In a 96-well microplate, add 20 µL of each standard or sample in duplicate.

-

Add 25 µL of HRP solution to each well.

-

Add 25 µL of the substrate solution to each well.

-

Initiate Reaction: Add 25 µL of the GOD solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Measurement: Read the absorbance at the appropriate wavelength for the chosen substrate (e.g., 560 nm for the product of the reaction with a specific colorless substrate, or 425 nm for o-tolidine).[9]

-

Quantification: Determine the concentration of this compound in the samples by comparing their absorbance values to the standard curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers high specificity and sensitivity for the separation and quantification of this compound, especially in complex mixtures.

Instrumentation and Columns:

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

-

Carbohydrate analysis column (e.g., Aminex HPX-87H) or an amide-based column (e.g., XBridge BEH Amide).

Reagents and Mobile Phase:

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Mobile Phase: A common mobile phase for carbohydrate analysis is a mixture of acetonitrile and water (e.g., 85:15 v/v).[12] For Aminex columns, dilute sulfuric acid (e.g., 5 mM) is often used.

Procedure:

-

Standard Preparation: Prepare this compound standards in the mobile phase at concentrations ranging from 0.1 to 10 mg/mL.

-

Sample Preparation:

-

For liquid samples like milk, precipitate proteins using an equal volume of isopropanol or Carrez reagents, centrifuge, and filter the supernatant through a 0.45 µm filter.[4]

-

For solid samples, perform an aqueous extraction, followed by protein precipitation and filtration.

-

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.

Conclusion

This compound is a monosaccharide of significant biochemical importance, with a well-defined metabolic pathway and diverse physiological roles. Its involvement in both energy metabolism and as a structural component underscores its relevance in health and disease. The detailed experimental protocols provided in this guide offer robust methods for the accurate quantification of this compound, which is essential for advancing research in areas such as metabolic disorders, aging, and drug development. A thorough understanding of the biochemical properties of this compound is fundamental for scientists and researchers working to unravel its complex roles in biological systems.

References

- 1. gea.com [gea.com]

- 2. Determination of Lactose, Glucose and Galactose Contents in Fermented Milk by HPLC [spkx.net.cn]

- 3. agilent.com [agilent.com]

- 4. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]

- 5. publicationslist.org [publicationslist.org]

- 6. researchgate.net [researchgate.net]

- 7. Galactose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. helixchrom.com [helixchrom.com]

- 9. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. libios.fr [libios.fr]

- 12. A simple and direct ionic chromatography method to monitor galactose oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 14. food.r-biopharm.com [food.r-biopharm.com]

- 15. arborassays.com [arborassays.com]

D-Galactose Metabolism: A Technical Guide to Cellular Energy Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-galactose, a C-4 epimer of glucose, is a monosaccharide that plays a crucial role in cellular energy metabolism and various biosynthetic processes. Primarily derived from the hydrolysis of lactose, a disaccharide abundant in dairy products, galactose is efficiently converted into glucose-6-phosphate, a central intermediate in energy production. This conversion is predominantly accomplished through the highly conserved Leloir pathway. Disruptions in this pathway, often due to genetic mutations, lead to the inherited metabolic disorder galactosemia, highlighting the critical importance of understanding this compound metabolism. This technical guide provides an in-depth exploration of the core metabolic pathways of this compound, detailed experimental protocols for key enzymatic assays, and a summary of quantitative data to support research and drug development endeavors.

The Core of this compound Metabolism: The Leloir Pathway

The Leloir pathway is the principal route for the catabolism of this compound, converting it into the readily metabolizable glucose-1-phosphate.[1][2] This pathway consists of four key enzymatic steps.

First, β-D-galactose is converted to its α-anomer by galactose mutarotase (GALM), as α-D-galactose is the active form for the subsequent enzymatic reaction.[1] Next, galactokinase (GALK) phosphorylates α-D-galactose at the C1 position, utilizing ATP to form galactose-1-phosphate (Gal-1-P).[1][2] This step is irreversible and represents a key commitment of galactose to metabolism.[3] The third and central enzyme of the pathway, galactose-1-phosphate uridylyltransferase (GALT), catalyzes the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1][2] Finally, UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, ensuring a continuous supply of UDP-glucose for the GALT reaction and providing UDP-galactose for various biosynthetic processes, such as the synthesis of glycoproteins and glycolipids.[1][3] The glucose-1-phosphate produced can then be isomerized to glucose-6-phosphate by phosphoglucomutase, thereby entering glycolysis.[1]

Quantitative Aspects of this compound Metabolism

The efficiency of the Leloir pathway is reflected in the kinetic parameters of its constituent enzymes. Below is a summary of available quantitative data.

| Enzyme | Substrate(s) | Km (mM) | Vmax (µmol/min/mg protein) | Organism/Tissue | Reference(s) |

| Galactokinase (GALK) | α-D-Galactose | 0.05 - 0.5 | Variable | Human Erythrocytes | [4] |

| ATP | 0.1 - 0.4 | ||||

| Galactose-1-Phosphate | Galactose-1-Phosphate | 0.38 | Human Erythrocytes | [5] | |

| Uridylyltransferase (GALT) | UDP-Glucose | 0.071 | 23.8 (µmol/gHgb/h) | Human Erythrocytes | [5] |

| UDP-Galactose 4'-Epimerase (GALE) | UDP-Galactose | ~0.1 | Variable | Human | [6] |

| UDP-Glucose | ~0.05 |

Table 1: Kinetic Parameters of Key Enzymes in the Leloir Pathway.

Alternative Pathways of this compound Metabolism

While the Leloir pathway is the primary route for galactose catabolism, several alternative pathways exist, which become particularly significant in the context of Leloir pathway enzyme deficiencies.[7][8]

-

The Polyol Pathway (Galactitol Formation): In the presence of high galactose concentrations, aldose reductase can reduce galactose to galactitol.[7][8] Galactitol is a sugar alcohol that can accumulate in tissues, particularly the lens of the eye, leading to osmotic stress and cataract formation, a classic symptom of galactosemia.[8]

-

Oxidation to Galactonate: Galactose can be oxidized to galactonate.[7][8] This pathway involves the action of galactose dehydrogenase. Galactonate can then be further metabolized.

-

The De Ley-Doudoroff Pathway: This pathway, primarily found in some bacteria, provides an alternative route for galactose metabolism that bypasses the Leloir pathway. It involves the oxidation of galactose to D-galactono-1,4-lactone, followed by a series of reactions to yield pyruvate and glyceraldehyde-3-phosphate.

Galactosemia: Genetic and Biochemical Consequences

Galactosemia is a group of inherited metabolic disorders characterized by the inability to properly metabolize galactose.[9][10] The most common and severe form, classic galactosemia, is caused by a deficiency in the GALT enzyme.[9][11] Deficiencies in GALK (Type II galactosemia) and GALE (Type III galactosemia) also occur but are generally associated with milder symptoms.[9]

The biochemical hallmark of classic galactosemia is the accumulation of galactose-1-phosphate and galactose in blood and tissues.[11][12] The accumulation of galactose-1-phosphate is particularly toxic and is implicated in the severe long-term complications of the disease, including liver dysfunction, cataracts, and neurological damage.[12] The elevated galactose levels also lead to increased flux through the alternative metabolic pathways, resulting in the accumulation of galactitol and galactonate.[8]

| Galactosemia Type | Deficient Enzyme | Accumulated Metabolite(s) | Key Clinical Manifestations | Reference(s) |

| Type I (Classic) | Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate, Galactose | Failure to thrive, liver disease, cataracts, sepsis, developmental delay, ovarian failure | [9][10][11] |

| Type II | Galactokinase (GALK) | Galactose, Galactitol | Cataracts | [9] |

| Type III | UDP-Galactose 4'-Epimerase (GALE) | UDP-Galactose, Galactose-1-Phosphate | Varies from asymptomatic to severe, similar to classic galactosemia | [9] |

Table 2: Types of Galactosemia and their Biochemical and Clinical Features.

Experimental Protocols for Key Enzyme Assays

Accurate measurement of the activity of the Leloir pathway enzymes is crucial for the diagnosis of galactosemia and for research into galactose metabolism.

Galactokinase (GALK) Assay

Principle: A coupled spectrophotometric assay is commonly used to measure GALK activity. The production of ADP in the GALK-catalyzed reaction is coupled to the oxidation of NADH through the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the GALK activity.[1][13]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), MgCl₂, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase, and lactate dehydrogenase.[13]

-

Sample Preparation: Prepare a hemolysate from red blood cells or a lysate from other tissues.

-

Assay Procedure:

-

Add the sample to the reaction mixture and incubate at 37°C.

-

Initiate the reaction by adding this compound.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[1]

-

-

Calculation: Calculate the GALK activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Galactose-1-Phosphate Uridylyltransferase (GALT) Assay

Principle: A common method for GALT activity measurement is a fluorometric assay, often referred to as the Beutler test. This is a coupled enzyme assay where the glucose-1-phosphate produced by GALT is converted to glucose-6-phosphate by phosphoglucomutase. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The fluorescence of the generated NADPH is measured and is proportional to the GALT activity.[2][9][14]

Methodology:

-

Sample Preparation: Dried blood spots are typically used for newborn screening. For other applications, cell or tissue lysates can be used.[2][14]

-

Reaction Mixture: The reaction mixture contains UDP-glucose, galactose-1-phosphate, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase in a suitable buffer.[14]

-

Assay Procedure:

-

Elute the enzyme from the dried blood spot or add the lysate to the reaction mixture.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

-

Measure the fluorescence of NADPH (excitation ~340 nm, emission ~460 nm) using a fluorometer.[2][9]

-

-

Calculation: GALT activity is determined by comparing the fluorescence of the sample to that of standards with known enzyme activity.

UDP-Galactose 4'-Epimerase (GALE) Assay

Principle: GALE activity can be determined using a coupled spectrophotometric assay. The conversion of UDP-galactose to UDP-glucose is coupled to the NAD+-dependent oxidation of UDP-glucose by UDP-glucose dehydrogenase. The formation of NADH is monitored by the increase in absorbance at 340 nm.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., glycine, pH 8.7), NAD+, and UDP-glucose dehydrogenase.[11]

-

Sample Preparation: Prepare a lysate from cells or tissues.

-

Assay Procedure:

-

Add the sample to the reaction mixture and pre-incubate to allow for the removal of any contaminating UDP-glucose.

-

Initiate the reaction by adding UDP-galactose.

-

Monitor the increase in absorbance at 340 nm over time.

-

-

Calculation: Calculate GALE activity based on the rate of NADH formation.

Conclusion

A thorough understanding of this compound metabolism, centered on the Leloir pathway, is fundamental for both basic research and clinical applications. This guide has provided a detailed overview of the metabolic pathways, the quantitative aspects of key enzymatic reactions, the pathophysiology of galactosemia, and practical experimental protocols. For researchers and drug development professionals, this knowledge is essential for designing novel therapeutic strategies for galactosemia and for understanding the broader implications of galactose metabolism in cellular health and disease. The provided diagrams and data tables serve as a quick reference for these complex processes, facilitating further investigation and innovation in this critical area of metabolic research.

References

- 1. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]

- 2. academic.oup.com [academic.oup.com]

- 3. GALT - Overview: Galactose-1-Phosphate Uridyltransferase, Blood [mayocliniclabs.com]

- 4. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. Neonatal GAL-T Screening Fluo | Galactosemia Diagnosis [lacar-mdx.com]

- 7. Galactokinase – Supra-Regional Assay Service [sas-centre.org]

- 8. Quantitative Beutler test for newborn mass screening of galactosemia using a fluorometric microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]

- 10. UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemical Nuances of D-Galactose and D-Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactose and D-Glucose, both aldohexose monosaccharides, share the same molecular formula (C6H12O6) and a high degree of structural similarity. However, a subtle yet critical difference in their stereochemistry—the orientation of a single hydroxyl group at the fourth carbon atom—gives rise to distinct physicochemical properties and metabolic fates. This technical guide provides an in-depth exploration of the structural disparities between these two epimers, detailing their open-chain and cyclic conformations, comparative physicochemical properties, and the experimental methodologies employed for their differentiation. Understanding these nuances is paramount for researchers in glycobiology, pharmacology, and drug development, as these differences can profoundly impact molecular recognition, enzymatic specificity, and the design of targeted therapeutics.

The Core Structural Distinction: C4 Epimers

The fundamental structural difference between D-Glucose and this compound lies in their classification as C4 epimers.[1][2] Epimers are diastereomers that differ in the configuration at only one of several chiral centers.[2][3][4] In the context of these two aldohexoses, the sole point of stereochemical divergence is the orientation of the hydroxyl (-OH) group at the fourth carbon atom (C4) in their six-carbon chain.[1][5][6][7]

In the Fischer projection of D-Glucose, the -OH group on C4 is positioned on the right side.[1] Conversely, in this compound, the -OH group on C4 is oriented to the left.[1] This seemingly minor alteration has significant implications for the three-dimensional structure and, consequently, the biological activity of these sugars. Both are classified as D-sugars because the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is on the right in the Fischer projection.[1]

Conformational Isomerism: Ring Structures

In aqueous solutions, monosaccharides predominantly exist as cyclic hemiacetals rather than their open-chain aldehyde forms.[2][8] This cyclization occurs through an intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5, forming a six-membered pyranose ring.[2][9] This process introduces a new chiral center at C1, known as the anomeric carbon, leading to the formation of two anomers: α and β.[2][9] The distinction between these anomers is the orientation of the hydroxyl group at the anomeric carbon.

The epimeric difference at C4 between D-Glucose and this compound is preserved in their cyclic forms and influences the stability of their chair conformations.

Haworth Projections

Haworth projections provide a two-dimensional representation of the cyclic structures of monosaccharides. In these projections:

-

For D-sugars, the -CH2OH group (C6) is drawn pointing upwards.[10]

-

Hydroxyl groups on the right in the Fischer projection are drawn pointing down in the Haworth projection, while those on the left are drawn pointing up.[9][10]

The key difference is evident at the C4 position. In α-D-Glucopyranose, the -OH group at C4 is in the down position, whereas in α-D-Galactopyranose, it is in the up position.

Chair Conformations

The six-membered pyranose ring is not planar and adopts a more stable, strain-free chair conformation.[11] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky substituents like hydroxyl groups due to reduced steric hindrance.

-

β-D-Glucopyranose: This is the most stable aldohexose because all of its bulky substituents (-OH and -CH2OH groups) can occupy the more stable equatorial positions.[12]

-

β-D-Galactopyranose: Due to the epimeric nature at C4, the hydroxyl group at this position is forced into an axial position in the most stable chair conformation. This axial -OH group introduces steric strain, making galactose inherently less stable than glucose.[13]

Physicochemical Properties: A Comparative Analysis

The stereochemical variance between D-Glucose and this compound directly influences their physical and chemical properties.

| Property | D-Glucose | This compound |

| Molar Mass | 180.16 g/mol [14] | 180.156 g/mol [14] |

| Melting Point | 146 °C[14] | 167 °C[14] |

| Solubility in Water | Soluble[14] | 680 g/L[14] |

| Stability | More stable[6][13] | Less stable[6][13] |

| Taste | Sweeter[6] | Less sweet[6] |

Experimental Protocols for Differentiation

Several analytical techniques can be employed to distinguish between D-Glucose and this compound, exploiting their structural and chemical differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. The difference in the stereochemistry at C4 between glucose and galactose leads to distinct NMR spectra.

Methodology:

-

Sample Preparation: Dissolve a pure sample of the monosaccharide in a suitable deuterated solvent, such as deuterium oxide (D2O).

-

Data Acquisition: Acquire one-dimensional (1D) ¹H NMR and two-dimensional (2D) correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

Spectral Analysis: The key to differentiation lies in the coupling constants (J-couplings) between adjacent protons, particularly H3-H4 and H4-H5.[15]

-

In D-Glucose , the H3, H4, and H5 protons are in an anti-periplanar arrangement, resulting in large coupling constants.[15]

-

In This compound , the configuration at C4 leads to a syn arrangement between the neighboring hydrogens, resulting in smaller H3-H4 and H4-H5 coupling constants.[15]

-

Even with overlapping signals, advanced computational spectral analysis can accurately extract these coupling constants to definitively identify the monosaccharide.[15]

-

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional atomic structure of a molecule in its crystalline state.

Methodology:

-

Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the sugar.[16][17] This involves preparing a supersaturated solution of the monosaccharide and allowing it to slowly evaporate or cool.

-

Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[16][17] The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots (reflections).[17] The intensities and positions of these reflections are recorded by a detector.[17]

-

Structure Solution and Refinement: The diffraction data is processed using Fourier transforms to generate an electron density map of the crystal.[16] This map is then used to build and refine a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms and confirming the stereochemistry at each chiral center.[16]

Enzymatic Assays

The high specificity of enzymes can be harnessed to differentiate between D-Glucose and this compound. The glucose oxidase-peroxidase (GOx-POD) assay is a common method for quantifying glucose.

Methodology:

-

Principle: The enzyme glucose oxidase (GOx) specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[18] The H₂O₂ produced then reacts with a chromogenic substrate in the presence of peroxidase (POD) to produce a colored product, the absorbance of which is proportional to the initial glucose concentration.[18][19]

-

Procedure:

-

Prepare a reaction mixture containing a buffer (e.g., sodium acetate, pH 5.1), the chromogenic substrate (e.g., o-dianisidine), and peroxidase.[18]

-

Add the sample containing the unknown sugar.

-

Initiate the reaction by adding glucose oxidase.

-

Measure the change in absorbance at a specific wavelength (e.g., 500 nm) over time using a spectrophotometer.[18]

-

-

Differentiation:

-

GOx is highly specific for D-glucose.[19] While some studies show minor interference from very high concentrations of galactose, the reaction rate is significantly lower.[19][20]

-

A strong colorimetric response is indicative of the presence of D-Glucose. A negligible or very weak response suggests the presence of this compound or another non-glucose sugar.

-

For quantitative analysis of galactose, specific enzymes like galactose oxidase or galactose dehydrogenase are used in similar coupled assay principles.

-

Visualizing Structural and Metabolic Differences

Chemical Structures

Caption: Fischer projections and chair conformations of D-Glucose and this compound.

Leloir Pathway for Galactose Metabolism

The structural difference between glucose and galactose necessitates a specific metabolic pathway, the Leloir pathway, to convert galactose into a form that can enter glycolysis.

Caption: The Leloir pathway for the conversion of galactose to glucose-6-phosphate.

Conclusion

The distinction between this compound and D-Glucose is a quintessential example in stereochemistry where a single chiral center dictates profound differences in molecular properties and biological function. For professionals in research and drug development, a thorough understanding of this C4 epimerism is crucial. It influences everything from the design of carbohydrate-based drugs and vaccines to the interpretation of metabolic studies and the development of diagnostic assays. The methodologies outlined herein provide a robust framework for the accurate identification and characterization of these fundamental monosaccharides, underpinning further advancements in glycobiology and therapeutic innovation.

References

- 1. What is the difference between this compound and D-glucose_Chemicalbook [chemicalbook.com]

- 2. brainkart.com [brainkart.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. What are the differences between glucose and galactose? | AAT Bioquest [aatbio.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 12. youtube.com [youtube.com]

- 13. Galactose - Wikipedia [en.wikipedia.org]

- 14. brainkart.com [brainkart.com]

- 15. researchgate.net [researchgate.net]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]

- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 20. journaljammr.com [journaljammr.com]

D-Galactose as a precursor for glycoprotein and glycolipid biosynthesis.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactose, a C-4 epimer of glucose, is a critical monosaccharide that serves as a fundamental building block for the biosynthesis of glycoproteins and glycolipids. Its efficient conversion into an activated form, uridine diphosphate galactose (UDP-galactose), via the highly conserved Leloir pathway, is paramount for subsequent incorporation into a diverse array of complex glycoconjugates. These macromolecules play essential roles in a multitude of cellular processes, including cell-cell recognition, signaling, and immune responses. Consequently, a thorough understanding of this compound metabolism and its downstream applications is vital for researchers in glycobiology and professionals in drug development targeting glycosylation pathways. This technical guide provides a comprehensive overview of the core metabolic pathways, presents quantitative data on enzyme kinetics, details key experimental protocols, and offers visual representations of the biochemical and experimental workflows.

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is one of the most common and complex post-translational modifications. The resulting glycoproteins and glycolipids are integral components of cell membranes and secreted proteins, mediating a wide range of biological functions. This compound is a key constituent of many of these glycans, and its availability and metabolic processing directly impact the structure and function of these important biomolecules.

The primary route for the utilization of this compound is the Leloir pathway, a sequence of four enzymatic reactions that converts this compound into UDP-glucose.[1][2] The intermediate of this pathway, UDP-galactose, is the direct donor for galactosyltransferases, the enzymes responsible for incorporating galactose into growing oligosaccharide chains of glycoproteins and glycolipids.[3] This guide will delve into the intricacies of this metabolic route, the enzymes that govern it, and the experimental methodologies used to study these processes.

The Leloir Pathway: Metabolism of this compound

The catabolism of this compound is primarily accomplished through the Leloir pathway, named after its discoverer, Luis Federico Leloir.[2] This pathway ensures the conversion of this compound into glucose-1-phosphate, which can then enter mainstream glucose metabolism, or more importantly for this guide, generates the activated sugar nucleotide UDP-galactose required for glycosylation.

The key enzymatic steps of the Leloir pathway are as follows:

-

Mutarotation: The pathway begins with the conversion of β-D-galactose to its α-D-anomer by galactose mutarotase (GALM) , as the subsequent enzyme is specific for the α-form.[2]

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, utilizing ATP as the phosphate donor to produce galactose-1-phosphate.[4]

-

Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the central reaction of the pathway. It transfers a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[5] This reaction is a key regulatory point and its deficiency leads to the genetic disorder classic galactosemia.[6]

-

Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[7] This reversible reaction not only regenerates the UDP-glucose consumed in the GALT reaction but also provides a mechanism for the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited.[8]

Visualization of the Leloir Pathway

References

- 1. Transient kinetics of formation and reaction of the uridylyl-enzyme form of galactose-1-P uridylyltransferase and its Q168R-variant: insight into the molecular basis of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leloir pathway - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Galactokinase - Wikipedia [en.wikipedia.org]

- 5. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 8. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Galactose in Cellular Signaling and Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactose, a simple monosaccharide, plays a profound and multifaceted role in complex biological processes far beyond its metabolic functions. As a terminal carbohydrate moiety on glycoproteins and glycolipids, this compound serves as a critical recognition signal, mediating a wide array of cellular signaling events that are fundamental to cell adhesion, immune responses, and disease pathogenesis. This technical guide provides an in-depth exploration of the core functions of this compound in cellular signaling and recognition. It details the key receptor families that specifically recognize this compound, elucidates the downstream signaling cascades they trigger, and presents quantitative data on these interactions. Furthermore, this guide furnishes detailed experimental protocols for investigating this compound-mediated cellular processes and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: this compound as a Biological Information Carrier

While often viewed through the lens of metabolism and associated disorders like galactosemia, this compound is a vital structural component of the cellular glycocalyx. Its terminal positioning on glycan chains allows it to function as a specific ligand for a variety of carbohydrate-binding proteins, or lectins. This interaction is a fundamental mechanism of intercellular communication and environmental sensing, translating the "glyco-code" into physiological and pathological responses. This guide will focus on two primary families of this compound receptors: the Asialoglycoprotein Receptor (ASGPR) and the Galectins, with a particular emphasis on Galectin-3. Additionally, the role of the Macrophage Galactose-type Lectin (MGL) in the immune system will be explored.

This compound Recognition and Signaling Pathways

The Asialoglycoprotein Receptor (ASGPR): A Hepatocyte-Specific Signaling Hub

The ASGPR, predominantly expressed on the surface of hepatocytes, is a C-type lectin that plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal this compound or N-acetylgalactosamine (GalNAc) residues.[1][2] Beyond its clearance function, ASGPR engagement initiates intracellular signaling cascades.

Signaling Cascade:

Upon binding to galactose-terminating ligands, the ASGPR mediates endocytosis through a clathrin-dependent pathway.[1] This internalization is not merely for degradation but also for initiating downstream signaling. Recent studies have implicated ASGPR in promoting cancer metastasis by activating the Epidermal Growth Factor Receptor (EGFR)–Extracellular signal-regulated kinase (ERK) pathway.[3]

Galectin-3: A Versatile Modulator of Cellular Processes

Galectins are a family of β-galactoside-binding proteins. Galectin-3 is unique in its structure, possessing a carbohydrate-recognition domain (CRD) and an N-terminal domain that allows it to form oligomers.[4] This ability to create lattices on the cell surface with glycosylated receptors is key to its function in modulating a variety of signaling pathways.

Signaling Cascades:

Extracellular Galectin-3 can cross-link glycoproteins on the cell surface, influencing receptor clustering and signaling. For instance, Galectin-3 can potentiate EGFR signaling, leading to sustained activation and downstream effects on cell migration.[4] It has also been shown to play a role in KRAS-driven cancers by interacting with integrin αvβ3, and it can influence the Wnt/β-catenin signaling pathway.[5]

Macrophage Galactose-type Lectin (MGL): A Key Player in Immune Recognition

MGL (CD301) is a C-type lectin expressed on macrophages and immature dendritic cells that specifically recognizes terminal GalNAc and, to a lesser extent, this compound residues.[6] This recognition is crucial for modulating immune responses to both self and non-self antigens.

Signaling and Function:

MGL plays a role in pathogen recognition, binding to glycans on the surface of bacteria, viruses, and parasites.[7][8] This interaction can lead to pathogen internalization and antigen presentation.[6] MGL signaling can also have immunoregulatory functions, for example, by inducing the production of anti-inflammatory cytokines. In the context of cancer, MGL recognition of tumor-associated carbohydrate antigens, such as the Tn antigen, can lead to immune suppression.[6]

Quantitative Data on this compound Interactions

The affinity of this compound for its receptors is typically in the millimolar to high micromolar range.[9] However, multivalency, where multiple galactose residues are presented on a single glycoprotein, can dramatically increase the avidity of the interaction.[1]

| Receptor/Lectin | Ligand | Dissociation Constant (Kd) | Method |

| Asialoglycoprotein Receptor (ASGPR) | Monovalent Galactose | ~10⁻³ - 10⁻⁴ M | Varies |

| Asialoglycoprotein Receptor (ASGPR) | Triantennary Galactose | ~5 x 10⁻⁹ M | Varies |

| Galectin-3 | Lactose (Galactose-β1,4-Glucose) | 16 - 860 µM (wide range reported) | Varies |

| Galectin-3 | Galactose | Millimolar range | Varies |

| Jacalin | Galactose | 16 ± 5 µM | Surface Plasmon Resonance |

Note: The Kd values can vary significantly depending on the experimental conditions and the specific techniques used.

Experimental Protocols for Studying this compound-Mediated Processes

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[10]

Methodology:

-

Ligand Immobilization: Covalently attach a galactose-containing molecule (e.g., a synthetic galactose polymer or a glycoprotein) to the surface of a sensor chip.

-

Analyte Injection: Flow a solution containing the purified receptor protein (e.g., ASGPR or Galectin-3) over the sensor surface at various concentrations.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

References

- 1. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Galectin-3– and phospho-caveolin-1–dependent outside-in integrin signaling mediates the EGF motogenic response in mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Tn antigen interactions of macrophage galactose-type lectin (MGL) in immune function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Role for Macrophage Galactose-type Lectin-1 to Regulate Innate Immunity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Macrophage Galactose-Type Lectin Can Function as an Attachment and Entry Receptor for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Epimerization of D-Galactose to D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic epimerization of D-galactose to D-glucose, a critical process in cellular metabolism. The focus is on the core biochemical principles, detailed experimental methodologies, and quantitative data to support research and development in related fields.

Introduction

The conversion of this compound to D-glucose is a fundamental metabolic process, primarily facilitated by the Leloir pathway. This pathway is essential for the utilization of galactose derived from dietary sources, such as lactose. The key step in this conversion is the epimerization of UDP-galactose to UDP-glucose, catalyzed by the enzyme UDP-galactose 4-epimerase (GALE). D-glucose and this compound are C-4 epimers, meaning they differ only in the configuration of the hydroxyl group at the fourth carbon atom.[1][2] This seemingly minor structural difference has profound implications for their roles in biological systems.[3] Understanding the mechanism and kinetics of this epimerization is crucial for fields ranging from metabolic research to drug development, particularly in the context of galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose.[4]

The Leloir Pathway: The Metabolic Context

The epimerization of galactose to glucose occurs within the context of the Leloir pathway, a four-step enzymatic cascade that converts this compound into the readily metabolizable glucose-1-phosphate.[5][6][7][8][9]

The steps of the Leloir pathway are as follows:

-

Phosphorylation: Galactose is first phosphorylated by galactokinase (GALK) to form galactose-1-phosphate.[5][7]

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[5][7]

-

Epimerization: UDP-galactose is then reversibly epimerized to UDP-glucose by UDP-galactose 4-epimerase (GALE).[5][7] This is the core reaction of interest in this guide.

-

Conversion to Glucose-6-Phosphate: The glucose-1-phosphate generated in the GALT-catalyzed reaction can be converted to glucose-6-phosphate by phosphoglucomutase, which can then enter glycolysis or other metabolic pathways.[5][8]

UDP-Galactose 4-Epimerase (GALE): The Core Enzyme

GALE is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is the central enzyme in the interconversion of UDP-galactose and UDP-glucose.[10] It is a homodimeric enzyme that requires a tightly bound nicotinamide adenine dinucleotide (NAD+) cofactor for its catalytic activity.[11]

Mechanism of Action

The epimerization reaction catalyzed by GALE proceeds through a well-characterized mechanism involving a 4'-ketopyranose intermediate.[10] The key steps are:

-

Oxidation: The 4'-hydroxyl group of the galactose moiety of UDP-galactose is oxidized to a ketone by the enzyme-bound NAD+, which is concomitantly reduced to NADH.

-

Intermediate Rotation: The resulting UDP-4'-ketoglucose intermediate is believed to rotate within the active site.

-

Reduction: A hydride ion is transferred from NADH to the opposite face of the 4'-keto group, resulting in the formation of UDP-glucose with an inverted stereochemistry at the C4 position.

This reversible reaction allows the cell to dynamically interconvert these two crucial sugar nucleotides to meet metabolic demands.

Quantitative Data

The kinetic parameters and optimal conditions for GALE vary depending on the source organism. A summary of key quantitative data is presented below.

Kinetic Parameters of UDP-Galactose 4-Epimerase

| Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |

| Escherichia coli | UDP-galactose | 130 | 110 | 8.5 | 27 | [12] |

| Homo sapiens (Wild-type) | UDP-galactose | 64 - 110 | 1.8 - 3.3 | 8.8 | 37 | [4][13][14] |

| Homo sapiens (V94M mutant) | UDP-galactose | ~330 | ~0.03 | 8.8 | 37 | [4] |

| Pyrococcus horikoshii | UDP-galactose | - | - | 6.5 | 65 | [8][15] |

| Galdieria sulphuraria | UDP-galactose | 64 | - | 8.0 | - | [14] |

| Kluyveromyces fragilis | UDP-galactose | - | - | 8.8 | 25 | [16] |

Equilibrium Constant

The equilibrium constant (Keq) for the reaction UDP-glucose ⇌ UDP-galactose is approximately 3.0 - 3.5 in favor of UDP-glucose, indicating that at equilibrium, the concentration of UDP-glucose is about three times higher than that of UDP-galactose.[14]

Experimental Protocols

This section provides detailed methodologies for the study of GALE and the epimerization reaction.

Expression and Purification of Recombinant GALE

This protocol describes the expression of human GALE in E. coli and its subsequent purification.

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector containing the human GALE gene (e.g., pET vector)

-

Luria-Bertani (LB) broth

-

Ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Transform the GALE expression vector into competent E. coli BL21(DE3) cells.

-

Inoculate a single colony into 50 mL of LB broth containing ampicillin and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer until the OD280 of the flow-through returns to baseline.

-

Elute the bound protein with elution buffer.

-

Pool the fractions containing the purified GALE and dialyze against dialysis buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

Assess the purity of the enzyme by SDS-PAGE.

Coupled Spectrophotometric Assay for GALE Activity

This is a continuous, coupled enzyme assay that measures the production of UDP-glucose by GALE. The UDP-glucose is then oxidized by UDP-glucose dehydrogenase (UDPGDH), which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.[13][16]

Materials:

-

Purified GALE

-

UDP-galactose (substrate)

-

UDP-glucose dehydrogenase (coupling enzyme)

-

NAD+

-

Assay buffer (e.g., 100 mM Glycine-NaOH, pH 8.8)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NAD+ (final concentration ~1-2 mM), and UDP-glucose dehydrogenase (a slight excess to ensure it is not rate-limiting).

-

Add UDP-galactose to the desired final concentration.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small, known amount of purified GALE.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

To determine kinetic parameters, repeat the assay with varying concentrations of UDP-galactose.

HPLC Method for the Quantification of UDP-Galactose and UDP-Glucose

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying UDP-galactose and UDP-glucose.[6][17]

Instrumentation:

-

HPLC system with a UV detector

-

Anion-exchange or a suitable normal-phase or mixed-mode column (e.g., Primesep N, Newcrom BH)[6][17]

Mobile Phase (Example for Anion-Exchange):

-

A gradient of a low concentration buffer (e.g., ammonium phosphate) and a high concentration buffer. The exact gradient will need to be optimized for the specific column and system.

Procedure:

-

Prepare standard solutions of UDP-galactose and UDP-glucose of known concentrations.

-

Inject the standards onto the HPLC column to determine their retention times and generate a standard curve.

-

Prepare the samples from the GALE reaction. The reaction should be stopped at various time points by adding a quenching agent (e.g., perchloric acid followed by neutralization).

-

Centrifuge the quenched reaction mixture to remove precipitated protein.

-

Inject the supernatant onto the HPLC column.

-

Monitor the elution profile at 260 nm (the absorbance maximum for the uracil base).

-

Identify and quantify the peaks corresponding to UDP-galactose and UDP-glucose by comparing their retention times and peak areas to the standard curve.

Conclusion

The epimerization of this compound to D-glucose, catalyzed by UDP-galactose 4-epimerase, is a cornerstone of carbohydrate metabolism. This guide has provided a detailed overview of the biochemical pathway, the enzymatic mechanism, quantitative data, and robust experimental protocols for its investigation. A thorough understanding of this process is essential for researchers and professionals working on metabolic disorders, enzyme kinetics, and drug development. The provided methodologies offer a solid foundation for further research into the intricacies of this vital enzymatic conversion.

References

- 1. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Functional analysis of disease-causing mutations in human UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Separation of Uridine Sugar Diphospates on Primesep N Column | SIELC Technologies [sielc.com]

- 6. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of UDP-glucose 4-epimerase from Pyrococcus horikoshii: regeneration of UDP to produce UDP-galactose using two-enzyme system with trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UGE1 and UGE2 regulate the UDP-glucose/UDP-galactose equilibrium in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 10. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 11. Comparison of dynamics of wildtype and V94M human UDP-galactose 4-epimerase-A computational perspective on severe epimerase-deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]

- 16. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mtc-usa.com [mtc-usa.com]

The Foundations of a Paradigm: An In-depth Technical Guide to Early Studies on D-Galactose-Induced Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of D-galactose to induce an accelerated aging phenotype, both in vivo and in vitro, has become a cornerstone of gerontology research. This technical guide delves into the foundational, early studies (primarily pre-2010) that first established this compound as a reliable tool to model cellular senescence. Understanding these seminal works is critical for researchers developing novel therapeutics targeting age-related pathologies. This document provides a comprehensive overview of the core methodologies, quantitative data from key experiments, and the initial understanding of the signaling pathways involved.

Core Mechanism: The Oxidative Stress Hypothesis

Early investigations into the pro-senescent effects of this compound converged on a central mechanism: the induction of oxidative stress. In high concentrations, this compound is not efficiently metabolized, leading to its conversion into aldose and hydrogen peroxide by galactose oxidase. This process generates a surplus of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to widespread molecular damage. This excess ROS is considered a primary trigger for the onset of premature senescence.[1][2][3]

Furthermore, the accumulation of this compound can lead to the formation of advanced glycation end-products (AGEs), which contribute to cellular dysfunction and oxidative stress.[4] Mitochondrial impairment is another key consequence, with this compound treatment leading to decreased mitochondrial membrane potential, reduced ATP production, and damage to mitochondrial DNA.[1][2][5] This mitochondrial dysfunction further exacerbates ROS production, creating a vicious cycle that drives the cell towards a senescent state.

Key Experimental Findings: A Quantitative Overview

Early research across various cell types demonstrated a consistent, dose-dependent induction of senescent markers upon this compound treatment. The following tables summarize the quantitative data from these foundational in vitro studies.

| Cell Type | This compound Concentration | Treatment Duration | Key Senescence Markers Observed | Reference |

| Rat Mesenchymal Stem Cells | 8 g/L | To 6th generation | 85% SA-β-gal positive cells, G0/G1 cell cycle arrest (90% of cells), DNA damage | [6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 g/L | 24 hours | Reduced cell proliferation (~41%), increased SA-β-gal positive cells, G0/G1 cell cycle arrest | [7] |

| Human Embryo Lung Fibroblasts (MRC-5) | Not specified, but compared to D-glucose control | Not specified | Increased SA-β-gal activity, increased p21 expression, S-phase cell cycle arrest | [1][5] |

| Human Dental Pulp Cells (HDPCs) | 1 g/L and 10 g/L | 48 hours | Increased SA-β-gal positive cells (34% and 56% respectively), increased p16 and p21 expression | [8] |

| PC12 Cells | 16 mg/mL | 48 hours | Decreased cell viability, increased SA-β-gal activity | [9] |

Table 1: Summary of Early In Vitro Studies on this compound-Induced Senescence. This table outlines the cell types, this compound concentrations, treatment durations, and the primary senescence markers observed in key early studies.

| Biomarker | Method of Detection | Typical Observation in this compound Treated Cells |

| Senescence-Associated β-Galactosidase (SA-β-gal) | Cytochemical Staining (X-gal) | Increased percentage of blue-stained cells |

| p16INK4a | Western Blot, qRT-PCR | Upregulation of protein and gene expression |

| p21WAF1/CIP1 | Western Blot, qRT-PCR | Upregulation of protein and gene expression |

| Cell Cycle Arrest | Flow Cytometry | Accumulation of cells in the G0/G1 or S phase |

| Reactive Oxygen Species (ROS) | Fluorescence Probes (e.g., DCFH-DA) | Increased fluorescence intensity |

| Mitochondrial Membrane Potential | Fluorescent Dyes (e.g., JC-1) | Decrease in red/green fluorescence ratio |

Table 2: Common Biomarkers and Detection Methods in Early this compound Studies. This table provides an overview of the key biomarkers used to characterize this compound-induced senescence and the common methods for their detection.

Detailed Experimental Protocols

The following are synthesized protocols based on the methodologies described in early publications. These protocols provide a foundational framework for inducing and analyzing this compound-mediated cellular senescence.

Protocol 1: Induction of Cellular Senescence with this compound

-

Cell Culture: Plate the desired cell type (e.g., primary human fibroblasts, HUVECs, mesenchymal stem cells) in appropriate culture vessels and allow them to adhere and reach a sub-confluent state (typically 50-70% confluency).

-

Preparation of this compound Medium: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or culture medium. The final concentration will vary depending on the cell type (see Table 1), but a common starting point is between 5-10 g/L.

-

Treatment: Remove the normal culture medium from the cells and replace it with the this compound-containing medium. For long-term studies, the medium should be changed every 2-3 days.

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for the desired duration. The time required to observe a senescent phenotype can range from 24 hours to several cell passages.[6][7]

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from the seminal work of Dimri et al. (1995) and is a hallmark of senescence detection.

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare the staining solution: 1 mg/mL of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) in dimethylformamide, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

Add the staining solution to the fixed cells, ensuring the cells are completely covered.

-

Incubate the cells at 37°C (in a non-CO2 incubator) for 12-16 hours, or until a blue color develops in senescent cells.

-

-

Visualization:

-

Wash the cells with PBS.

-

Visualize and quantify the percentage of blue-stained cells using a light microscope.

-

Protocol 3: Western Blot Analysis for p16 and p21

-

Protein Extraction:

-

Wash this compound-treated and control cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p16INK4a and p21WAF1/CIP1 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualization of Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows described in this guide.

Caption: Early proposed signaling pathway for this compound-induced cellular senescence.

Caption: Experimental workflow for studying this compound-induced senescence.

Conclusion

The early research into this compound-induced cellular senescence laid a robust foundation for the use of this model in aging research. These initial studies established the central role of oxidative stress and mitochondrial dysfunction in driving cells into a senescent state. The methodologies for inducing and quantifying senescence, particularly the use of SA-β-gal staining and the analysis of key cell cycle regulators like p16 and p21, have become standard practice. For researchers and drug development professionals, a thorough understanding of these foundational principles is essential for contextualizing new findings and for the continued development of therapeutic interventions targeting the mechanisms of aging.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. D‐galactose‐induced cardiac ageing: A review of model establishment and potential interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. [Study on cell senescence induced by this compound in cultured rat mesenchymal stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autophagy in homocysteine‑induced HUVEC senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyphenol-enriched fraction from a Chinese herbal compound granule protects against this compound-induced apoptosis and metabolic disorders in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the link between D-Galactose and oxidative stress in tissues.

An in-depth exploration of the mechanisms, experimental models, and signaling pathways linking D-galactose to tissue-specific oxidative stress.

This technical guide provides a comprehensive overview of the role of this compound in inducing oxidative stress, a key factor in cellular senescence and the pathogenesis of age-related diseases. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the biochemical pathways, experimental methodologies, and quantitative data related to the this compound-induced aging model.

Introduction: this compound as a Model for Accelerated Aging

This compound, a naturally occurring monosaccharide, is widely utilized in experimental models to induce an accelerated aging phenotype in various tissues and organs.[1][2] Chronic administration of this compound mimics natural aging by promoting oxidative stress, neuroinflammation, and cognitive impairment.[3][4] This makes it an invaluable tool for studying the mechanisms of aging and for the preclinical evaluation of potential therapeutic interventions.

The pro-aging effects of this compound are primarily attributed to its ability to generate reactive oxygen species (ROS) through several interconnected mechanisms. These include the formation of advanced glycation end products (AGEs), the induction of mitochondrial dysfunction, and the activation of pro-inflammatory signaling pathways.[5][6][7]

Mechanisms of this compound-Induced Oxidative Stress

The administration of this compound initiates a cascade of biochemical events that culminate in a state of chronic oxidative stress. The principal mechanisms are detailed below.

Formation of Advanced Glycation End Products (AGEs)

This compound, a reducing sugar, can non-enzymatically react with the free amino groups of proteins, lipids, and nucleic acids in a process known as the Maillard reaction.[8][9] This reaction forms a Schiff base, which undergoes further oxidation to generate irreversible, cross-linked molecules called advanced glycation end products (AGEs).[1][10] The accumulation of AGEs contributes to oxidative stress through two primary routes:

-

Direct Pro-oxidant Activity: The formation of AGEs is an oxidative process that itself generates ROS.

-

Receptor-Mediated Oxidative Stress: AGEs can bind to the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[5][11] The engagement of RAGE by AGEs activates intracellular signaling pathways, leading to the production of ROS, primarily through the activation of NADPH oxidase.[5][12]

Mitochondrial Dysfunction

Mitochondria are both a primary source and a major target of ROS. This compound has been shown to induce mitochondrial dysfunction, characterized by:

-

Decreased Respiratory Control Ratio (RCR): Studies in mice have demonstrated that this compound treatment leads to a significant decrease in the succinate-linked RCR in both the brain and liver, indicating impaired mitochondrial respiratory efficiency.[13]

-

Reduced ATP Production: this compound treatment has been associated with a decrease in ATP levels in various tissues, including the cochlear basilar membrane and stria vascularis, reflecting compromised mitochondrial energy production.[14][15]

-

Increased Mitochondrial ROS (mtROS) Production: this compound exposure enhances the generation of ROS within the mitochondria.[14] This creates a vicious cycle where increased mtROS leads to further mitochondrial damage and dysfunction.[16]

-

Mitochondrial DNA (mtDNA) Damage: The increased oxidative stress within the mitochondria can lead to damage of mtDNA, further impairing mitochondrial function.[7]

Alterations in Antioxidant Enzyme Activity

The cellular antioxidant defense system, comprising enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), plays a crucial role in neutralizing ROS. This compound administration has been consistently shown to disrupt this delicate balance by decreasing the activity of these key antioxidant enzymes.[1][5][17] This reduction in antioxidant capacity exacerbates the state of oxidative stress.

Quantitative Data on this compound-Induced Oxidative Stress